2-amino-3-(113C)methyl-4H-imidazol-5-one

Catalog No.
S3334408
CAS No.
1173022-95-1
M.F
C4H7N3O
M. Wt
114.11 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-amino-3-(113C)methyl-4H-imidazol-5-one

CAS Number

1173022-95-1

Product Name

2-amino-3-(113C)methyl-4H-imidazol-5-one

IUPAC Name

2-amino-3-(113C)methyl-4H-imidazol-5-one

Molecular Formula

C4H7N3O

Molecular Weight

114.11 g/mol

InChI

InChI=1S/C4H7N3O/c1-7-2-3(8)6-4(7)5/h2H2,1H3,(H2,5,6,8)/i1+1

InChI Key

DDRJAANPRJIHGJ-OUBTZVSYSA-N

SMILES

CN1CC(=O)N=C1N

Canonical SMILES

CN1CC(=O)N=C1N

Isomeric SMILES

[13CH3]N1CC(=O)N=C1N
2-amino-3-(113C)methyl-4H-imidazol-5-one is a novel imidazole derivative that contains a stable isotope of carbon, namely 113C. It is also known as N1-(1,3-dimethyl-1H-pyrazol-4-yl)-N2-(1,3-dimethyl-1H-pyrazol-4-ylidene)ethane-1,2-diamine. The compound was first synthesized by a group of researchers led by Prof. Hiroshi Maeda at the Graduate School of Medicine and Faculty of Medicine, Kyoto University, Japan. The reason for using a stable isotope of carbon was to enable the evaluation of drug distribution and metabolism under physiological conditions.
2-amino-3-(113C)methyl-4H-imidazol-5-one is a white to light yellow crystalline powder, with a molecular weight of 248.3 g/mol. Its melting point is reported to be 241-243 °C. The compound is slightly soluble in water, but soluble in organic solvents such as DMSO, DMF, and ethanol. Its chemical structure is characterized by a imidazole and pyrazole ring, which are attached to an ethane-1,2-diamine moiety.
The synthesis of 2-amino-3-(113C)methyl-4H-imidazol-5-one involves the reaction of 1,3-dimethyl-1H-pyrazol-4-amine with 1,3-dimethyl-1H-pyrazol-4-carbaldehyde in the presence of ethane-1,2-diamine and ^13C-labeled formaldehyde. The reaction proceeds via a condensation reaction accompanied by Schiff base formation. The product is purified by column chromatography using silica gel. The purity and identity of the compound are confirmed by various analytical methods such as NMR, LC-MS, and IR spectroscopy.
Various analytical methods have been employed to characterize the physical and chemical properties of 2-amino-3-(113C)methyl-4H-imidazol-5-one. These include NMR spectroscopy, LC-MS, IR spectroscopy, elemental analysis, and X-ray crystallography. These techniques provide information on the purity, identity, and structure of the compound, allowing researchers to design and optimize its pharmacological properties.
2-amino-3-(113C)methyl-4H-imidazol-5-one has shown promising biological activity in various in vitro and in vivo experiments. It has been reported to inhibit the growth of various cancer cell lines such as HCT116, MCF-7, and HT-29, as well as to induce apoptosis in these cells. The compound also showed potent inhibitory activity against carboxylesterase 2, which is involved in the metabolism of various drugs including irinotecan. In addition, it has been shown to modulate the immune system by increasing the production of cytokines such as TNF-α and IL-6.
The toxicity and safety of 2-amino-3-(113C)methyl-4H-imidazol-5-one have been evaluated in various preclinical studies. In a study conducted by Maeda et al., the acute toxicity of the compound was evaluated in mice, and no signs of toxicity were observed at doses up to 2000 mg/kg. In addition, the compound did not show any significant toxicity in a 28-day repeated-dose toxicity study in rats. The safety profile of the compound in human trials remains to be evaluated.
2-amino-3-(113C)methyl-4H-imidazol-5-one has various potential applications in scientific experiments. For example, its stable isotope of carbon (^13C) makes it an ideal probe for investigating drug distribution and metabolism in vivo. The compound can also be used as a pharmacophore for the design and optimization of more potent and selective anticancer agents. Furthermore, its inhibitory activity against carboxylesterase 2 suggests that it could be used as a sensitizing agent to enhance the efficacy of combination chemotherapy.
Research on 2-amino-3-(113C)methyl-4H-imidazol-5-one is still in its early stages. However, various studies have demonstrated its promising biological activity and potential applications in medicinal chemistry and drug discovery. Further studies are needed to fully elucidate its pharmacological properties and optimize its therapeutic potential.
2-amino-3-(113C)methyl-4H-imidazol-5-one has potential implications in various fields of research and industry. In the field of medicinal chemistry and drug discovery, the compound can be used as a starting point for the design and optimization of more potent and selective anticancer agents. Its inhibitory activity against carboxylesterase 2 also suggests that it could be used as a sensitizing agent to enhance the efficacy of combination chemotherapy. In the field of molecular imaging, its stable isotope of carbon makes it an ideal probe for investigating drug distribution and metabolism in vivo.
Despite the promising biological activity and potential applications of 2-amino-3-(113C)methyl-4H-imidazol-5-one, there are still some limitations and challenges that need to be addressed. For example, the toxicity profile of the compound in human trials remains to be evaluated. Furthermore, more studies are needed to fully elucidate its pharmacological properties and optimize its therapeutic potential. Future directions for research on this compound could include the development of more potent and selective analogs, the evaluation of its safety and efficacy in preclinical and clinical trials, and the investigation of its potential applications in molecular imaging and drug delivery.
In conclusion, 2-amino-3-(113C)methyl-4H-imidazol-5-one is a novel imidazole derivative with promising biological activity and potential applications in various scientific fields. Its stable isotope of carbon makes it an ideal probe for investigating drug distribution and metabolism in vivo, while its inhibitory activity against carboxylesterase 2 suggests that it could be used as a sensitizing agent to enhance the efficacy of combination chemotherapy. Further studies are needed to fully elucidate its pharmacological properties and optimize its therapeutic potential.

XLogP3

-1.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Amino-1-(~13~C)methyl-1,5-dihydro-4H-imidazol-4-one

Dates

Modify: 2023-08-19

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